3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate
説明
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is a heterocyclic compound combining pyrazole and 2-chloropyridine moieties linked via a propyl ester group. This esterified structure suggests applications in medicinal chemistry or agrochemicals, where such hybrids often exhibit enhanced bioactivity compared to simpler analogs. Structural characterization of similar compounds frequently employs X-ray crystallography, with refinement tools like SHELX ensuring accurate determination of bond lengths, angles, and conformations .
特性
IUPAC Name |
3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-10(4-1-5-14-11)12(17)18-9-3-8-16-7-2-6-15-16/h1-2,4-7H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFILRZZXPSLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-pyrazol-1-ylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and 3-pyrazol-1-ylpropanol.
科学的研究の応用
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The chloropyridine moiety can further enhance binding affinity and specificity through halogen bonding.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in the pyrazole, pyridine, or ester groups. Below is a comparative analysis of key derivatives and their properties:
Chlorinated Pyridine Derivatives
- For example, methyl 2-chloropyridine-3-carboxylate (CAS 2921-88-2) lacks the pyrazole moiety, limiting its ability to engage in π-π stacking or secondary interactions in biological systems .
Positional Isomers (3-Chloro vs. 2-Chloro) :
3-Chloropyridine derivatives exhibit distinct electronic profiles due to differences in chlorine’s inductive effects. The 2-chloro substituent in the target compound may enhance electrophilicity at the carboxylate carbon, facilitating nucleophilic reactions compared to 3-chloro isomers.
Pyrazole-Containing Esters
Pyrazole-Propyl Esters with Alternative Aromatic Cores :
Compounds like 3-pyrazol-1-ylpropyl benzoate replace the chloropyridine ring with a benzene group, eliminating halogen-mediated interactions. This substitution reduces polarity and may lower metabolic stability in vivo.- Chloropropylate (CAS 5836-10-2): A chlorinated agrochemical, chloropropylate features a diphenyl ether structure instead of pyridine.
Data Table: Key Structural and Hypothetical Properties
Research Findings and Mechanistic Insights
Synthesis and Stability :
The propyl linker in this compound may improve hydrolytic stability compared to shorter-chain esters, as seen in studies of analogous propyl-linked pharmaceuticals. SHELX-refined crystallographic data for related esters confirm that extended alkyl chains reduce torsional strain in the solid state .- Biological Activity: Pyrazole rings are known to inhibit kinases and cyclooxygenases, while 2-chloropyridine esters may chelate metal ions in enzyme active sites. Synergistic effects in the target compound could enhance potency compared to non-hybrid analogs.
- Electrophilic Reactivity: The electron-deficient 2-chloropyridine ring likely increases the electrophilicity of the ester carbonyl, accelerating reactions with nucleophiles (e.g., hydrolysis under basic conditions). This contrasts with non-chlorinated pyridine esters, which exhibit slower reaction kinetics.
生物活性
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
This compound belongs to the pyrazole derivatives class, characterized by a pyrazole ring linked to a propyl chain and a chloropyridine carboxylate group. The synthesis typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-pyrazol-1-ylpropanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane at room temperature .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the chloropyridine moiety enhances binding affinity through halogen bonding .
Anti-inflammatory Activity
Research indicates that various pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in animal models. A study reported that certain derivatives demonstrated up to 78% inhibition of edema in carrageenan-induced rat paw models .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example:
- Inhibition of CDK2 : Compounds derived from pyrazole structures have shown IC50 values as low as 25 nM against A549 cancer cells .
- Broad-spectrum activity : Other studies reported GI50 values around 25 µM against Raji and HL60 cell lines .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyrazole derivatives:
| Compound Name | Halogen | IC50/ GI50 Values | Activity Type |
|---|---|---|---|
| This compound | Chlorine | IC50 = 25 nM (A549) | Anticancer |
| 3-Pyrazol-1-ylpropyl 2-bromopyridine-3-carboxylate | Bromine | GI50 = ~25 µM (Raji) | Anticancer |
| 3-Pyrazol-1-ylpropyl 2-fluoropyridine-3-carboxylate | Fluorine | Not specified | Anticancer |
The presence of chlorine in the structure of this compound is believed to enhance its reactivity and biological activity compared to its brominated or fluorinated analogs .
Case Studies
Recent studies have illustrated the compound's effectiveness in preclinical models:
- In vitro Studies : A series of pyrazole derivatives were tested for their anticancer properties, revealing significant inhibition rates against various cancer cell lines including A375 and HL60 .
- In vivo Models : Animal studies demonstrated that compounds similar to this derivative could significantly reduce tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 2-chloropyridine-3-carboxylic acid with 3-(1H-pyrazol-1-yl)propanol using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane. Optimization involves varying reaction temperatures (40–80°C), catalyst loadings, and solvent polarity. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) improves yield and purity . Monitoring by TLC and LC-MS ensures reaction progression .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole (δ 7.5–8.5 ppm for aromatic protons) and chloropyridine rings (distinct coupling patterns).
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- LC-MS : Verify molecular ion ([M+H]+) and assess purity (>95% by UV detection at 254 nm).
- Elemental Analysis : Validate empirical formula (C, H, N, Cl) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow H303+H313+H333 hazard codes: avoid inhalation/ingestion, use PPE (gloves, lab coat, goggles), and work in a fume hood. Store in airtight containers at 2–8°C, away from moisture. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. Chloropyridine’s electron-deficient ring may favor Suzuki-Miyaura couplings with aryl boronic acids. Solvent effects (PCM models) and transition-state analysis guide catalyst selection (e.g., Pd(PPh₃)₄) .
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Re-examine variables:
- Reagent Purity : Use freshly distilled solvents and anhydrous conditions to avoid hydrolysis.
- Catalyst Efficiency : Compare Pd vs. Cu catalysts for coupling steps.
- Side Reactions : Monitor byproducts (e.g., hydrolysis to carboxylic acid) via LC-MS. Reproduce protocols with strict adherence to stoichiometry and inert atmospheres .
Q. What stability-indicating assays are suitable for evaluating degradation under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stress : Heat at 60°C for 72 hours; analyze by HPLC (C18 column, acetonitrile/water mobile phase).
- Photolysis : Expose to UV light (ICH Q1B guidelines); quantify degradation products via peak area normalization.
- Hydrolytic Stability : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions; assess ester bond cleavage .
Q. How can the stereochemical configuration of chiral intermediates be determined during synthesis?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection or X-ray crystallography. For crystallography, grow single crystals via slow evaporation (solvent: ethanol/water) and solve structures using SHELX software. Compare experimental vs. simulated XRD patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
